Vosaroxin
Overview
Description
Vosaroxin, also known as SNS-595, is an anticancer quinolone-derivative chemotherapeutic agent . It was considered a promising drug for the treatment of acute myeloid leukemia (AML) . It has a naphthyridine core similar to quinolone antibiotics .
Synthesis Analysis
Vosaroxin is minimally metabolized due to its stable quinolone core . The selectivity of vosaroxin for mammalian topoisomerase II was substantiated by the absence of antimicrobial activity in vitro against Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus at vosaroxin concentrations approximately 20-fold higher than the average maximum clinical concentration .Molecular Structure Analysis
Vosaroxin has a “wedge” shape, which is distinct from the planar form of anthracyclines . This supports a mechanistically distinct interaction with DNA .Chemical Reactions Analysis
Vosaroxin causes site-selective DNA damage in G/C-rich sequences , which is characteristic of quinolone-induced DNA damage. In contrast, anthracyclines favor 3′ A at the cleavage site .Physical And Chemical Properties Analysis
Vosaroxin’s quinolone scaffold confers chemical and pharmacologic characteristics distinct from classic topoisomerase II poisons used in AML treatment . Compared with currently approved topoisomerase II inhibitors, vosaroxin is minimally metabolized because of its stable quinolone core .Scientific Research Applications
Vosaroxin as a Topoisomerase-II Inhibitor
Vosaroxin inhibits topoisomerase-II, a critical enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. This mechanism underlies its efficacy against a range of solid organ and haematopoietic tumors in vitro. The Phase III VALOR study highlighted its potential, demonstrating that Vosaroxin, in combination with intermediate dose cytarabine, significantly improved complete response rates and prolonged median survival in patients with relapsed and refractory AML compared to cytarabine alone (Hotinski, Lewis, & Ross, 2015).
Preclinical Discovery and Anticancer Potential
The preclinical discovery phase of Vosaroxin emphasized its novel anticancer properties, particularly its efficacy in inducing site-selective double-strand breaks in DNA, leading to tumor cell apoptosis. Its unique mechanism of action and favorable profile, with fewer potential side effects, suggest it could benefit elderly patients with relapsed/refractory AML or those with additional comorbidities. Vosaroxin has also demonstrated activity in multidrug-resistant preclinical models, highlighting its potential as part of novel therapeutic strategies for AML (Paubelle, Zylbersztejn, & Thomas, 2017).
Innovative Anticancer Quinolone for AML
Further research into Vosaroxin's role in AML treatment identifies it as an innovative anticancer quinolone, distinct from the anthracycline class despite mechanistic similarities. Its pharmacokinetic properties, such as minimal metabolism and lack of free radical production, make it an effective treatment option, particularly for older patients with relapsed or refractory AML. The lack of cardiotoxicity observed in Vosaroxin makes it especially suitable for patients who have previously received anthracycline-based therapy (Marx, Kantarjian, & Ravandi, 2016).
Safety and Efficacy in AML Management
Studies have further validated Vosaroxin's safety and efficacy, particularly in older patients and those with first relapse or refractory AML. Despite the potential for increased toxicity, its promising activity suggests a significant role in AML management, necessitating careful patient selection and dosing to maximize benefits while mitigating risks (Short & Ravandi, 2016).
Future Directions
properties
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFZXJXZHRNAQ-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938662 | |
Record name | Vosaroxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Voreloxin | |
CAS RN |
175414-77-4 | |
Record name | Vosaroxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vosaroxin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vosaroxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11999 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vosaroxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOSAROXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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